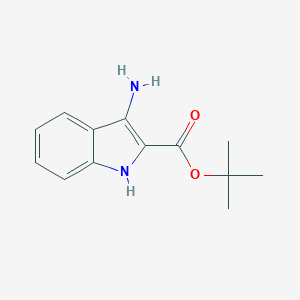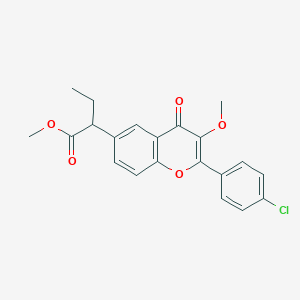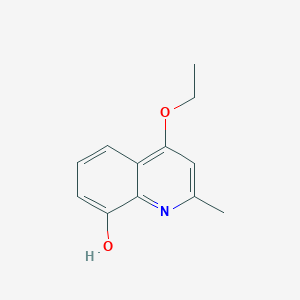
7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound with potential applications in scientific research. It is a heterocyclic compound with a quinoxaline backbone and a fluorine atom at the 7-position and a methyl group at the 6-position. This compound has gained attention due to its potential as a pharmacological tool in studying certain biological processes.
Wirkmechanismus
The mechanism of action of 7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with glutamate receptors. Specifically, it has been shown to selectively inhibit the NMDA subtype of glutamate receptor. This inhibition results in a decrease in the activity of these receptors, which can lead to changes in synaptic plasticity and ultimately affect learning and memory processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one are largely related to its inhibition of NMDA receptors. This inhibition can lead to changes in synaptic plasticity and alter the function of neural circuits involved in learning and memory. Additionally, this compound has been shown to have anxiolytic effects in animal models, suggesting potential applications in the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one in lab experiments include its high selectivity for NMDA receptors and its potential as a pharmacological tool in studying the glutamatergic system. However, limitations include its potential toxicity and the need for careful dosing and administration to avoid unwanted side effects.
Zukünftige Richtungen
There are several potential future directions for research involving 7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one. One area of interest is in the development of more selective and potent inhibitors of NMDA receptors. Additionally, this compound may have potential applications in the treatment of anxiety disorders or other neurological conditions. Further research is needed to fully understand the potential of this compound and its mechanisms of action.
Wissenschaftliche Forschungsanwendungen
7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one has been used in scientific research to study various biological processes. One such application is in the study of the glutamatergic system, which is involved in learning and memory. This compound has been shown to selectively inhibit a specific subtype of glutamate receptor, making it a useful tool in studying the function of these receptors.
Eigenschaften
CAS-Nummer |
170099-04-4 |
|---|---|
Produktname |
7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one |
Molekularformel |
C9H9FN2O |
Molekulargewicht |
180.18 g/mol |
IUPAC-Name |
7-fluoro-6-methyl-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H9FN2O/c1-5-2-7-8(3-6(5)10)12-9(13)4-11-7/h2-3,11H,4H2,1H3,(H,12,13) |
InChI-Schlüssel |
BPJHVOVVGNUGJK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1F)NC(=O)CN2 |
Kanonische SMILES |
CC1=CC2=C(C=C1F)NC(=O)CN2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

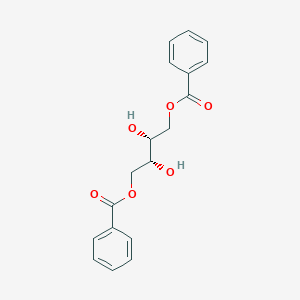

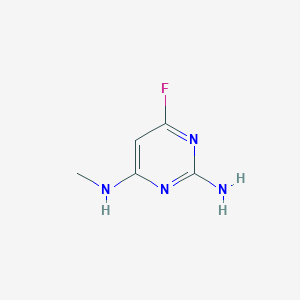
![Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67162.png)
![1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B67165.png)
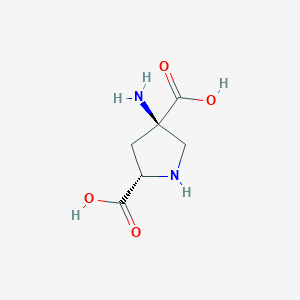
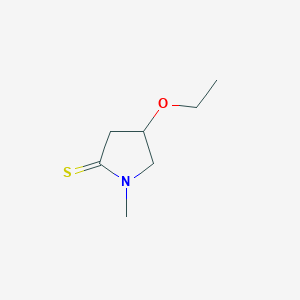
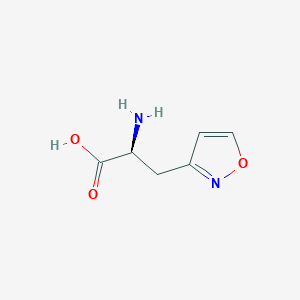
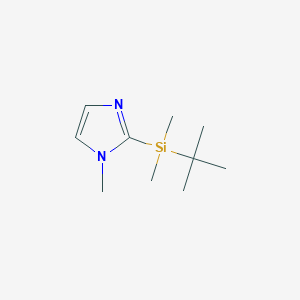
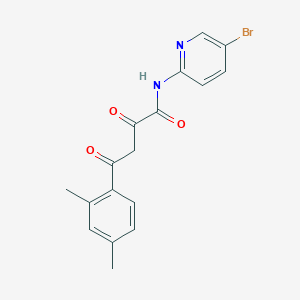
![2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B67181.png)
